molecular formula C11H15N3O B1437430 1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 929975-53-1

1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B1437430
CAS No.: 929975-53-1
M. Wt: 205.26 g/mol
InChI Key: KOYQVHXLLWYDOE-UHFFFAOYSA-N
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Description

1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with isobutyl and methyl substituents at specific positions.

Preparation Methods

The synthesis of 1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or methyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science .

Mechanism of Action

The mechanism of action of 1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can inhibit their activity, leading to reduced cell proliferation and potential anticancer effects .

Comparison with Similar Compounds

1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol can be compared with other similar compounds in the pyrazolopyridine family, such as:

Properties

IUPAC Name

4-methyl-1-(2-methylpropyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7(2)6-14-11-9(5-12-14)8(3)4-10(15)13-11/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYQVHXLLWYDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=NN2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151880
Record name 1,7-Dihydro-4-methyl-1-(2-methylpropyl)-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-53-1
Record name 1,7-Dihydro-4-methyl-1-(2-methylpropyl)-6H-pyrazolo[3,4-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4-methyl-1-(2-methylpropyl)-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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